7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the hydrogenation of o-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, followed by dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalytic systems and process optimization techniques is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indene ring system may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group at the 7-position.
4,7-dimethyl-2,3-dihydro-1H-indene: Lacks the aldehyde group.
1H-indene-3-carbaldehyde: Has a different substitution pattern on the indene ring.
Uniqueness
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the methyl group and the aldehyde group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylcyclohexanone", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "acetic acid", "sodium bisulfite", "sodium carbonate", "chromium trioxide", "acetic anhydride", "pyridine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "magnesium", "ethyl acetate", "hexane" ], "Reaction": [ "4-methylcyclohexanone is treated with sodium hydroxide and sulfuric acid to form the corresponding enolate.", "The enolate is then reacted with sodium nitrite and acetic acid to form the diazonium salt.", "The diazonium salt is then reduced with sodium bisulfite to form the corresponding amine.", "The amine is then treated with sodium carbonate and chromium trioxide to form the corresponding imine.", "The imine is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then acetylated with acetic anhydride and pyridine to form the corresponding acetamide.", "The acetamide is then treated with hydrochloric acid and sodium chloride to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium sulfate and magnesium sulfate to remove any remaining water.", "The resulting compound is then treated with sodium bicarbonate to form the corresponding free base.", "The free base is then reacted with magnesium in ethyl acetate to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with 2,3-dihydro-1H-indene-4-carbaldehyde to form the desired product, 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.", "The product is then purified by recrystallization from hexane." ] } | |
CAS No. |
1888806-23-2 |
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.